molecular formula C16H24N2O2 B5088499 N,N'-dibutylphthalamide

N,N'-dibutylphthalamide

Cat. No.: B5088499
M. Wt: 276.37 g/mol
InChI Key: CALJQXBUHJNONT-UHFFFAOYSA-N
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Description

N,N'-Dibutylphthalamide is a phthalamide derivative characterized by two butyl groups attached to the nitrogen atoms of the phthalic acid diamide backbone. Its molecular structure consists of a benzene ring with two amide (-CONH-) groups at the 1,2-positions, each substituted with a butyl chain. Phthalamides generally exhibit moderate polarity due to the amide groups, with alkyl substituents influencing solubility, thermal stability, and reactivity. The butyl groups in this compound likely enhance lipophilicity compared to shorter-chain analogs, making it suitable for applications in polymer synthesis, agrochemicals, or as a solvent additive .

Properties

IUPAC Name

1-N,2-N-dibutylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-5-11-17-15(19)13-9-7-8-10-14(13)16(20)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJQXBUHJNONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-96-8
Record name N,N′-Dibutylphthalamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MM2F3M5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibutylphthalamide can be synthesized through the amidation of phthalic anhydride with dibutylamine. The reaction typically involves heating phthalic anhydride with dibutylamine in an organic solvent such as toluene or xylene. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-dibutylphthalamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) can enhance the reaction rate and yield .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between N,N'-dibutylphthalamide and analogous compounds:

Compound Molecular Formula Substituents Backbone Key Properties/Applications References
This compound C₁₆H₂₄N₂O₂ (inferred) Two butyl (-C₄H₉) groups Phthalamide High lipophilicity; potential use in polymers or surfactants
N,N′-Dimethylphthalamide C₁₀H₁₂N₂O₂ Two methyl (-CH₃) groups Phthalamide Lower molecular weight; higher solubility in polar solvents
N,N-Dibutylacetamide C₁₀H₂₁NO Two butyl groups Acetamide Solvent properties; miscible with organic solvents
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorine, phenyl groups Phthalimide Reactive monomer for polyimides; electron-deficient aromatic system
Naphthalene diimide derivatives Variable (e.g., C₃₀H₃₄ClN₅O₄) Aminoalkyl/ammonium groups Naphthalene diimide Fluorescence; DNA/RNA binding; biomedical applications

Key Comparative Analyses

Substituent Effects on Physicochemical Properties
  • Alkyl Chain Length: N,N′-Dimethylphthalamide (methyl groups) has a lower molecular weight (192.22 g/mol) and higher polarity compared to this compound, which likely exhibits reduced water solubility but enhanced compatibility with nonpolar matrices .
  • Backbone Differences : N,N-Dibutylacetamide, with a single acetamide backbone, lacks the aromatic rigidity of phthalamides. This results in lower thermal stability but broader solvent miscibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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